molecular formula C9H9N3O B8343101 5-Amino-2-methylphthalazin-1-one

5-Amino-2-methylphthalazin-1-one

Cat. No. B8343101
M. Wt: 175.19 g/mol
InChI Key: WJDIKSPSEFZBFL-UHFFFAOYSA-N
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Patent
US08097627B2

Procedure details

1.57 g of 2-methyl-5-nitro-phthalazin-1-one and 130 mg of palladium on activated carbon are suspended in 45 ml of ethyl acetate and hydrogenated with hydrogen under normal pressure. It is filtered through diatomaceous earth, and the solvent is removed in a vacuum. 1.26 g of 5-amino-2-methyl-phthalazin-1-one is obtained as a yellow solid.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130 mg
Type
catalyst
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[N:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:12]([O-])=O)[C:3]1=[O:15].[H][H]>[Pd].C(OCC)(=O)C>[NH2:12][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[N:11][N:2]([CH3:1])[C:3]2=[O:15]

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
CN1C(C2=CC=CC(=C2C=N1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It is filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=NN(C(C2=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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